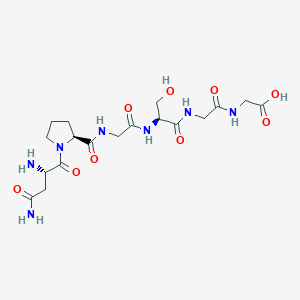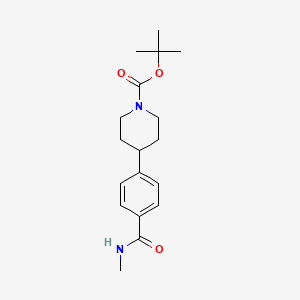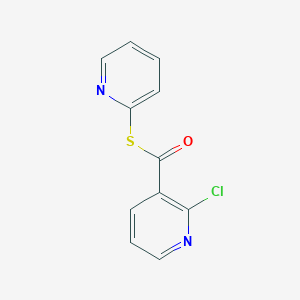![molecular formula C16H16N2O3 B12629805 2-[3-(Cyclopentyloxy)phenyl]-5-nitropyridine CAS No. 959850-94-3](/img/structure/B12629805.png)
2-[3-(Cyclopentyloxy)phenyl]-5-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(Cyclopentyloxy)phenyl]-5-nitropyridine is an organic compound that features a pyridine ring substituted with a nitro group and a phenyl ring that is further substituted with a cyclopentyloxy group
Métodos De Preparación
The synthesis of 2-[3-(Cyclopentyloxy)phenyl]-5-nitropyridine typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The specific conditions and reagents used can vary, but the process generally requires a base and an appropriate solvent.
Análisis De Reacciones Químicas
2-[3-(Cyclopentyloxy)phenyl]-5-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where substituents on the ring are replaced by other groups.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various bases and solvents .
Aplicaciones Científicas De Investigación
2-[3-(Cyclopentyloxy)phenyl]-5-nitropyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-[3-(Cyclopentyloxy)phenyl]-5-nitropyridine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing their normal function. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
2-[3-(Cyclopentyloxy)phenyl]-5-nitropyridine can be compared to other similar compounds, such as:
4-(3-(Cyclopentyloxy)-4-methoxyphenyl)-2-pyrrolidinone: This compound also features a cyclopentyloxy group and has applications in medicinal chemistry.
2-(4-methoxyphenyl)-5-nitro-1H-benzimidazole: Another compound with a nitro group and a phenyl ring, used in various chemical and biological studies.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties.
Propiedades
Número CAS |
959850-94-3 |
|---|---|
Fórmula molecular |
C16H16N2O3 |
Peso molecular |
284.31 g/mol |
Nombre IUPAC |
2-(3-cyclopentyloxyphenyl)-5-nitropyridine |
InChI |
InChI=1S/C16H16N2O3/c19-18(20)13-8-9-16(17-11-13)12-4-3-7-15(10-12)21-14-5-1-2-6-14/h3-4,7-11,14H,1-2,5-6H2 |
Clave InChI |
FANYQFOIGHFIHM-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)OC2=CC=CC(=C2)C3=NC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Oxa-5-thiaspiro[5.5]undecan-9-one](/img/structure/B12629727.png)

![(5S)-5-(Hydroxymethyl)-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B12629741.png)
![Triethoxy[1-(trimethylsilyl)oct-1-EN-2-YL]silane](/img/structure/B12629746.png)


![[(2S)-2-(trifluoromethyl)pyrrolidin-2-yl]methanol](/img/structure/B12629772.png)
![6H-Pyrrolo[2,3-b]pyridin-6-one, 4-amino-1,7-dihydro-5-mercapto-2,3-dimethyl-](/img/structure/B12629783.png)
![1-[(1R,2S)-2-(cyclopropylmethoxy)-1,2-diphenylethyl]piperidin-2-one](/img/structure/B12629784.png)

![N-[(2-Chloro-5-nitrophenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B12629789.png)
![(2E)-4,6-Dibromo-2-{[(2,4-dimethoxyphenyl)methyl]imino}pyridin-1(2H)-ol](/img/structure/B12629792.png)
![methyl 4-[2-methyl-7-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoyl]oxy-4-oxochromen-3-yl]oxybenzoate](/img/structure/B12629796.png)
![2-Iodo-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine](/img/structure/B12629797.png)
